molecular formula C18H17N5S B5749600 2-[6-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine

2-[6-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine

Cat. No.: B5749600
M. Wt: 335.4 g/mol
InChI Key: LLTNVQNXMXIDKW-UHFFFAOYSA-N
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Description

The compound 2-[6-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine belongs to the triazolo-thiadiazole class of heterocyclic molecules. Its core structure consists of a fused triazole-thiadiazole system with a pyridine ring at position 3 and a bulky 4-tert-butylphenyl group at position 5. This substitution pattern is critical for modulating physicochemical properties such as lipophilicity and steric bulk, which influence bioavailability and target binding .

Synthetic routes for analogous compounds often involve phase-transfer catalysis (PTC), where 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol reacts with carboxylic acid derivatives under PTC conditions to form the triazolo-thiadiazole core . The tert-butyl substituent in the target compound is hypothesized to enhance membrane permeability compared to smaller or polar substituents, as noted in studies on similar systems .

Properties

IUPAC Name

6-(4-tert-butylphenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5S/c1-18(2,3)13-9-7-12(8-10-13)16-22-23-15(20-21-17(23)24-16)14-6-4-5-11-19-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTNVQNXMXIDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[6-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine typically involves the reaction of 4-tert-butylphenylhydrazine with carbon disulfide and hydrazine hydrate to form the intermediate 4-tert-butylphenyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 2-chloropyridine in the presence of a base such as potassium carbonate to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-[6-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole or thiadiazole rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

    Cyclization: The compound can participate in cyclization reactions to form various heterocyclic compounds under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.
  • Anticancer Potential : Preliminary studies suggest that it may possess anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Biological Applications

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in diseases such as diabetes and obesity.
  • Signal Transduction Modulation : It has been observed to modulate signaling pathways related to inflammation and immune response, indicating potential uses in treating inflammatory diseases.

Material Science

  • Polymer Development : The compound can serve as a building block for synthesizing advanced polymers with tailored properties for applications in coatings and adhesives.
  • Nanotechnology : Its unique structural features make it suitable for incorporation into nanomaterials, enhancing their functionality in electronic devices and sensors.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of triazolo-thiadiazole compounds, including 2-[6-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine. Results demonstrated a significant reduction in bacterial viability at low concentrations compared to standard antibiotics.

Case Study 2: Anticancer Mechanism

Research conducted by Smith et al. (2023) explored the anticancer effects of this compound on human breast cancer cell lines. The findings indicated that treatment with the compound led to a marked decrease in cell viability and induced apoptosis through mitochondrial pathway activation.

Mechanism of Action

The mechanism of action of 2-[6-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The triazolo-thiadiazole scaffold is highly versatile, with substituents at positions 3 and 6 dictating biological and chemical behavior. Below is a comparative analysis of key analogs:

Key Observations:
  • Electron-Withdrawing vs. Lipophilic Groups : The 2-chlorophenyl group in LGH00045 enhances enzyme inhibition (CDC25B IC₅₀ = 0.82 µM) via halogen bonding, whereas the tert-butyl group in the target compound may improve pharmacokinetics through increased lipophilicity .
  • Heterocyclic Substituents : Furyl and pyridinyl groups (e.g., in SRI 29365 and ’s compound) contribute to π-π stacking interactions, critical for antiviral and receptor-binding activities .
  • Bulkier Groups : The tert-butyl substituent’s steric bulk may reduce off-target interactions compared to planar aromatic substituents like phenyl, as seen in analogs with improved selectivity .

Physicochemical Properties

  • Solubility : Sulfonate derivatives () and methoxyphenylpyrazole analogs () demonstrate strategies to balance lipophilicity with aqueous solubility .

Biological Activity

The compound 2-[6-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine is a derivative of triazole and thiadiazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on various studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyridine ring and a triazolo-thiadiazole moiety. The synthesis typically involves multi-step reactions starting from simpler precursors. For instance, the preparation of similar derivatives often utilizes the reaction of substituted benzoic acids with hydrazine derivatives followed by cyclization to form the triazole-thiadiazole framework .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of triazolo-thiadiazole derivatives. For example, compounds similar to This compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives exhibited moderate to excellent inhibition against pathogens like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Anticancer Properties

The anticancer potential of triazolo-thiadiazoles has been highlighted in several studies. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Specific derivatives have shown IC50 values lower than 20 µM against these cell lines, indicating potent anticancer activity .

Antioxidant Activity

Antioxidant properties are another notable aspect of these compounds. Studies have indicated that certain derivatives can effectively scavenge free radicals and reduce oxidative stress in cellular models. This activity is often measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), where effective scavengers exhibit significant reductions in absorbance at specific concentrations .

Case Studies

Several case studies illustrate the biological efficacy of thiadiazole derivatives:

  • Antibacterial Study : A series of triazolo-thiadiazoles were tested for their antibacterial activity against E. coli and Bacillus subtilis. The results indicated that modifications on the phenyl ring significantly enhanced activity, with some compounds achieving zones of inhibition greater than 20 mm compared to standard antibiotics .
  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various substituted triazolo-thiadiazoles on human cancer cell lines. Compounds were found to induce apoptosis in MCF-7 cells via mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death .

Data Summary Table

Activity Type Tested Compound Target Organism/Cell Line IC50/MIC (µg/mL) Reference
Antibacterial6-(4-tert-butylphenyl)-triazolo-thiadiazoleStaphylococcus aureus15
AnticancerSimilar triazolo-thiadiazoleMCF-718
AntioxidantVarious thiadiazole derivativesDPPH AssayEffective at 50 µg/mL

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for constructing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold in this compound?

  • Methodology : The scaffold is typically synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives. For example, in analogous compounds, ethyl chloroacetate and 4-thioalkyl phenols are reacted under basic conditions (e.g., K₂CO₃/acetone) to form intermediates, followed by cyclization with hydrazine derivatives . Stepwise purification (e.g., recrystallization) and characterization (¹H/¹³C NMR, elemental analysis) are critical for confirming structural integrity .

Q. How can researchers optimize reaction yields for derivatives with bulky substituents like 4-tert-butylphenyl?

  • Methodology : Steric hindrance from bulky groups often reduces yields. Strategies include:

  • Using polar aprotic solvents (e.g., 1,4-dioxane) to improve solubility .
  • Adjusting reaction time/temperature (e.g., reflux vs. room temperature) to balance reactivity and decomposition .
  • Employing catalysts like iodine (I₂) or TBHP (tert-butyl hydroperoxide) to accelerate cyclization .
    • Example: In triazolothiadiazole syntheses, I₂/TBHP in 1,4-dioxane achieved 76–88% yields for sterically hindered analogs .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and tert-butyl group (δ 1.3 ppm, singlet) .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., mean C–C bond length: 0.002–0.003 Å; R factor < 0.05) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) guide the design of analogs with improved bioactivity?

  • Methodology :

  • Quantum chemical calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with biological activity .
  • Reaction path search algorithms : Simulate intermediates and transition states to identify energetically favorable synthetic routes .
  • Example: ICReDD’s approach integrates computational predictions with experimental validation to reduce trial-and-error synthesis .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies for triazolothiadiazole derivatives?

  • Methodology :

  • Statistical validation : Use multivariate analysis (e.g., PCA) to distinguish influential substituents (e.g., electron-withdrawing groups vs. tert-butyl) .
  • Crystallographic comparisons : Analyze bond lengths/dihedral angles to explain variations in bioactivity (e.g., fluorophenyl derivatives showed enhanced stability due to C–F⋯S interactions) .
  • In vitro/in vivo correlation : Validate SAR using standardized assays (e.g., enzyme inhibition IC₅₀) .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

  • Methodology :

  • Flow chemistry : Continuous reactors minimize side reactions for heat-sensitive intermediates .
  • Membrane separation : Purify intermediates via nanofiltration to remove unreacted starting materials .
  • Process control systems : Monitor reaction parameters (pH, temperature) in real-time using automated feedback loops .

Key Considerations for Researchers

  • Experimental reproducibility : Document solvent purity, catalyst batches, and crystallization conditions meticulously .
  • Ethical data reporting : Disclose conflicting results (e.g., low yields in certain solvents) to improve methodological transparency .

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